![molecular formula C16H12N2O3S B2405284 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-56-3](/img/structure/B2405284.png)
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 4-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is an important organic compound used in the synthesis of various pharmaceuticals. It is a white crystalline solid with a melting point of 145-147 °C. 4-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been studied extensively in recent years due to its potential application in drug development and other scientific research.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds were evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Specific compounds demonstrated potent anticonvulsant activity, highlighting the potential of these derivatives in medical research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methodologies
Tiwari, Singh, Hussain, Mishra, and Singh (2008) developed a simple and convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which could potentially include the compound of interest. This one-pot reaction method offers a practical approach for creating such derivatives (Tiwari et al., 2008).
Structural Studies and Crystallography
Swamy, Sridhar, Ravikumar, and Sadanandam (2008) conducted a study on the crystal structure of related quinazolinones, which helps in understanding the molecular configuration and potential interactions of these compounds. Their research provides insights into the structural properties that could be relevant for the compound (Swamy, Sridhar, Ravikumar, & Sadanandam, 2008).
Antitumor and Antioxidant Activities
Research by Ismail and Elsayed (2018) utilized derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, similar to the compound , for synthesizing compounds with potential antioxidant and antitumor activities. This study underscores the therapeutic potentials of these compounds in oncology and pharmacology (Ismail & Elsayed, 2018).
Anti-inflammatory and Analgesic Properties
A study by Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized and evaluated the anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives. Some compounds exhibited significant anti-inflammatory activity, suggesting the potential of related compounds in treating inflammatory conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-12(11)17-16(22)18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDBMZFGZPAFOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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